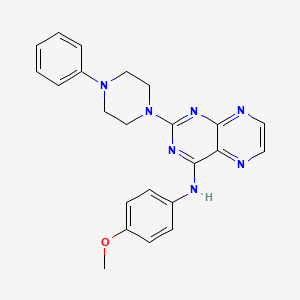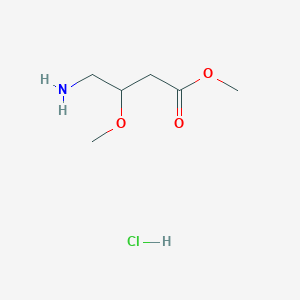
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide" is a complex organic compound known for its multi-faceted applications in various fields of scientific research. Its unique structure consists of multiple rings and functional groups, which allows it to participate in a wide array of chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of "2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide" involves several key steps:
Formation of the 3,4-dihydroquinolin-1(2H)-yl group: : This intermediate is often synthesized using a cyclization reaction of a suitable precursor.
Attachment of the methyl group to the quinoline ring: : This step typically involves a methylation reaction using reagents like methyl iodide.
Synthesis of the 4-oxo-4H-pyran-3-yl intermediate: : Formed through a cyclization of a suitable precursor.
Coupling the intermediates: : This step involves the attachment of the quinoline intermediate to the pyran intermediate through an etherification reaction.
Incorporation of the N-(3-nitrophenyl)acetamide moiety: : This is achieved via an acylation reaction, involving the reaction of the intermediate with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound is typically achieved through optimized versions of the above synthetic routes, focusing on high yield and purity. Advanced techniques such as continuous flow synthesis and high-throughput screening are often employed to streamline production.
Análisis De Reacciones Químicas
Types of Reactions
"2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide" can undergo several types of chemical reactions:
Oxidation: : The compound can be oxidized using agents like potassium permanganate.
Reduction: : Reduction can be achieved using hydrogenation reactions.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, depending on the specific functional groups involved.
Common Reagents and Conditions
Typical reagents used include:
Oxidizing agents: : Potassium permanganate, sodium dichromate.
Reducing agents: : Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: : Halogens for electrophilic substitutions, nucleophiles like amines for nucleophilic substitutions.
Major Products
The major products formed depend on the specific reactions undertaken. For example, oxidation might yield various quinoline derivatives, while substitution reactions could introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
"2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide" has a broad spectrum of applications:
Chemistry: : Used as a reagent and catalyst in various organic reactions.
Biology: : Utilized in studies related to enzyme inhibition and signal transduction pathways.
Medicine: : Investigated for its potential pharmacological effects, including anti-inflammatory and antimicrobial properties.
Industry: : Applied in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: : It may bind to enzymes, altering their activity and affecting biochemical pathways.
Pathways Involved: : Often involved in pathways related to cellular signaling, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
When compared to other compounds with similar structures, such as analogs in the pyran or quinoline family, "2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide" stands out due to its unique functional group arrangement. This uniqueness lends it specific reactivity and biological activity that is distinct from other similar compounds.
List of Similar Compounds
2-((6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-methylphenyl)acetamide
2-((6-(methylamino)-4-oxo-4H-pyran-3-yl)oxy)-N-(3-nitrophenyl)acetamide
6-((3,4-dihydroquinolin-1(2H)-yl)methyl)-4-oxo-4H-pyran-3-yl acetate
There you go: a breakdown of the specifics, nuanced details, and broad applications of "this compound." Hope that covers all bases!
Propiedades
IUPAC Name |
2-[6-(3,4-dihydro-2H-quinolin-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O6/c27-21-12-19(13-25-10-4-6-16-5-1-2-9-20(16)25)31-14-22(21)32-15-23(28)24-17-7-3-8-18(11-17)26(29)30/h1-3,5,7-9,11-12,14H,4,6,10,13,15H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSQQRWUAZHYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 5-[(cyanomethyl)(ethyl)carbamoyl]furan-3-carboxylate](/img/structure/B2954739.png)

![1-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-ethanone](/img/structure/B2954742.png)

![1-(4-Fluorophenyl)-2-[(4-methylbenzyl)amino]-1-phenyl-1-ethanol](/img/structure/B2954745.png)




![3-[2-(4-chlorobenzenesulfonamido)phenoxy]thiophene-2-carboxylic acid](/img/structure/B2954754.png)
![3-(3-fluorophenyl)-6-[(2-fluorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2954755.png)


![6-methoxy-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2954761.png)
